Cas no 7327-99-3 (Methyl 4-oxobut-2-enoate)

Methyl 4-oxobut-2-enoate structure
Methyl 4-oxobut-2-enoate structure
Product Name:Methyl 4-oxobut-2-enoate
CAS No:7327-99-3
MF:C5H6O3
MW:114.099341869354
CID:564102
PubChem ID:5364747
Update Time:2025-04-19

Methyl 4-oxobut-2-enoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-oxobut-2-enoate
    • 2-Butenoic acid,4-oxo-, methyl ester
    • methyl (E)-4-oxobut-2-enoate
    • methyl 4-oxo-2-butenoate
    • EN300-182808
    • 5837-72-9
    • (e)-methyl 4-oxobut-2-enoate
    • EN300-6740406
    • Fumaraldehydic acid, methyl ester
    • Methyl (2E)-4-oxo-2-butenoate #
    • CRBJVPSOOMDSPT-NSCUHMNNSA-N
    • 2-Butenoic acid, 4-oxo-, methyl ester, (2E)-
    • Fumaraldehydic Acid Methyl Ester
    • AKOS016008845
    • (E)-4-oxo-but-2-enoic acid methyl ester
    • EINECS 230-809-6
    • FUMARALDEHYDICACIDMETHYLESTER
    • 3-(Methoxycarbonyl)-2-propenal
    • SCHEMBL2560582
    • SCHEMBL2560585
    • 2-Butenoic acid, 4-oxo-, methyl ester, (E)-
    • 7327-99-3
    • Methyl Fumaraldehydate
    • METHYL (2E)-4-OXOBUT-2-ENOATE
    • 3-(Methoxycarbonyl)acrylaldehyde
    • F0351
    • MFCD00191651
    • Inchi: 1S/C5H6O3/c1-8-5(7)3-2-4-6/h2-4H,1H3/b3-2+
    • InChI Key: CRBJVPSOOMDSPT-NSCUHMNNSA-N
    • SMILES: O(C)C(/C=C/C=O)=O

Computed Properties

  • Exact Mass: 114.03168
  • Monoisotopic Mass: 114.031694049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.081
  • Boiling Point: 184.8°C at 760 mmHg
  • Flash Point: 71.2°C
  • Refractive Index: 1.429
  • PSA: 43.37
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